molecular formula C17H20N2O2 B442762 2-(2-NAPHTHYLOXY)-N~1~-PIPERIDINOACETAMIDE

2-(2-NAPHTHYLOXY)-N~1~-PIPERIDINOACETAMIDE

Cat. No.: B442762
M. Wt: 284.35g/mol
InChI Key: WTJCUSYKPONRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Naphthyloxy)-N-piperidin-1-ylacetamide is an organic compound that features a naphthoxy group linked to a piperidine ring via an acetamide linkage

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35g/mol

IUPAC Name

2-naphthalen-2-yloxy-N-piperidin-1-ylacetamide

InChI

InChI=1S/C17H20N2O2/c20-17(18-19-10-4-1-5-11-19)13-21-16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,18,20)

InChI Key

WTJCUSYKPONRHC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)NC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CCN(CC1)NC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-NAPHTHYLOXY)-N~1~-PIPERIDINOACETAMIDE typically involves the reaction of 2-naphthol with a suitable acylating agent to form 2-naphthyloxyacetic acid, which is then converted to the corresponding acyl chloride. This acyl chloride is subsequently reacted with piperidine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthyloxy)-N-piperidin-1-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Naphthyloxy)-N-piperidin-1-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-NAPHTHYLOXY)-N~1~-PIPERIDINOACETAMIDE involves its interaction with specific molecular targets. For instance, it may act on certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Naphthyloxy)-N-piperidin-1-ylacetamide is unique due to its specific combination of a naphthoxy group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

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